molecular formula C20H16ClNO B049612 (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol CAS No. 149968-10-5

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol

Cat. No. B049612
M. Wt: 321.8 g/mol
InChI Key: PITUINHIXKJYJX-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions, starting from 3-cyanobenzaldehyde and methyl acetophenone as the initial materials. The synthesis process includes condensation, Grignard reaction, hydroxyl protection, hydroxymethyl reaction, halogenation reaction, and another condensation reaction, resulting in an overall yield of 47.5%. This methodology aims to lower preparation costs, simplify reaction conditions, increase yield, and make the process more suitable for industrial requirements (Yu Qia, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been characterized through various techniques, including X-ray diffraction. The absolute stereochemistry of its enantiomers has been determined, providing insights into its molecular configuration and helping to explain its biological activity (J. Gauthier et al., 1990).

Chemical Reactions and Properties

The compound undergoes cycloaddition reactions with various olefins, showcasing its reactivity and potential for further chemical modifications. These reactions are regioselective and mostly stereoselective, highlighting the compound's versatile chemical behavior (O. Tsuge et al., 1988).

Scientific Research Applications

Potential as a CysLT1 Antagonist

One significant application of derivatives of (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol is in the field of leukotriene receptor antagonism. A study by Chen et al. (2016) identified a compound closely related to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol as a highly potent and selective CysLT1 antagonist. This compound demonstrated specific inhibitory properties against the CysLT1 receptor, suggesting potential applications in treating conditions like asthma or allergies where leukotriene receptors play a crucial role (Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F., 2016).

Antimicrobial Properties

Another application area is antimicrobial activity. Desai et al. (2012) synthesized novel Quinoline‐Thiazole Derivatives, including a derivative structurally similar to the compound . These derivatives demonstrated antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).

Antiproliferative Effects

In the field of oncology, compounds similar to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol have been studied for their antiproliferative effects. Chang et al. (2010) synthesized derivatives that showed significant inhibition of cancer cell growth, including in breast, lung, and CNS cancer cell lines. These findings suggest potential applications in cancer therapy (Chang, F.-S., Chen, W., Wang, C., Tzeng, C., & Chen, Y.-l., 2010).

Photolytic Degradation Study

Gandhi et al. (2016) conducted a study focusing on the photolytic degradation of montelukast, a drug substance, and identified a related impurity to (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol. This research provides insights into the stability and degradation pathways of pharmaceutical compounds (Gandhi, H., Gollapalli, N. R., Lilakar, J. D., Jain, K., & Mohanty, S., 2016).

Synthesis and Characterization

The compound and its derivatives have been extensively studied in terms of synthesis and characterization. Researchers like Qia (2014) have developed improved procedures for synthesizing related compounds, focusing on cost reduction and yield improvement, vital for industrial-scale production (Qia, Y., 2014).

properties

IUPAC Name

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c1-2-20(23)16-5-3-4-14(12-16)6-10-18-11-8-15-7-9-17(21)13-19(15)22-18/h2-13,20,23H,1H2/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITUINHIXKJYJX-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472531
Record name (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol

CAS RN

149968-10-5
Record name (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a degassed suspension of 3-(2-(7-chloro-2-quinolinyl)ethenyl)benzaldehyde (U.S. Pat. No. 4,851,409, Example 24, Step 1) (100 g, 0.34 mol) in toluene (700 mL) at 0° C. was slowly added 1.0M vinylmagnesium bromide in toluene/THF (370 mL, 0.37 mol). After stirring for 1 hour at 0° C., the reaction was quenched by the slow addition of saturated NH4Cl solution (150 ml), followed by H2O (500 mL) and HOAc (50 mL). The product was extracted with EtOAc and the two-phase system was filtered through celite to remove an insoluble precipitate. The aqueous phase was then re-extracted with EtOAc (100 mL) and the combined organic layer was washed with H2O, followed by brine. The solution was dried (MgSO4), and evaporated to give a dark yellow residue which was purified by flash chromatography (EtOAc:hexane 1:5, then 1:3). The product was filtered from the column fractions to give a beige solid (67.6 g, mp=110°-112° C.). The filtrate was concentrated and the resulting residue was recrystallized from EtOAc/hexane 1:4 to give a second crop of 15.1 g.
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toluene THF
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370 mL
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700 mL
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